molecular formula C9H15NO3 B1399216 1-Acetyl-2-methylpiperidine-2-carboxylic acid CAS No. 1316227-31-2

1-Acetyl-2-methylpiperidine-2-carboxylic acid

Cat. No. B1399216
M. Wt: 185.22 g/mol
InChI Key: AGRRDHOIAQCWSO-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C<sub>9</sub>H<sub>15</sub>NO<sub>3</sub> . It belongs to the class of piperidine carboxylic acids and contains an acetyl group (CH<sub>3</sub>C(O)) attached to the piperidine ring. The compound’s systematic name reflects its structure: it is a piperidine derivative with an acetyl group at the 1-position and a methyl group at the 2-position of the piperidine ring.



Synthesis Analysis

The synthesis of 1-Acetyl-2-methylpiperidine-2-carboxylic acid involves several steps. While I don’t have specific papers on this compound, typical synthetic routes may include acylation of a suitable piperidine precursor with acetic anhydride or acetyl chloride. Further purification and characterization are essential to obtain the desired product.



Molecular Structure Analysis

The molecular structure of 1-Acetyl-2-methylpiperidine-2-carboxylic acid consists of a six-membered piperidine ring with an acetyl group (CH<sub>3</sub>C(O)) at the 1-position and a methyl group (CH<sub>3</sub>) at the 2-position . The carboxylic acid group (COOH) is attached to the piperidine nitrogen. The compound’s three-dimensional arrangement influences its properties and reactivity.



Chemical Reactions Analysis

1-Acetyl-2-methylpiperidine-2-carboxylic acid can participate in various chemical reactions, including:



  • Hydrolysis : The carboxylic acid group can undergo hydrolysis to yield the corresponding piperidine carboxylic acid and acetic acid.

  • Esterification : Reaction with alcohols can form esters.

  • Amide Formation : Interaction with amines can lead to amide formation.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is around X°C (specific value depends on the isomer and crystalline form).

  • Solubility : It is soluble in polar solvents such as water, methanol, and ethanol.

  • Stability : 1-Acetyl-2-methylpiperidine-2-carboxylic acid is relatively stable under normal conditions.


Safety And Hazards


  • Toxicity : Limited information is available regarding its toxicity. As with any chemical compound, caution should be exercised during handling.

  • Irritant : It may be an irritant to skin, eyes, and respiratory tract.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Structural Modifications : Explore derivatives for improved properties.


properties

IUPAC Name

1-acetyl-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-6-4-3-5-9(10,2)8(12)13/h3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRDHOIAQCWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-methylpiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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